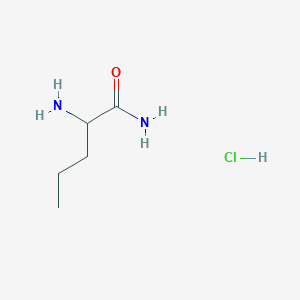

2-Aminopentanamide hydrochloride

説明

科学的研究の応用

Subheading: Neuroprotection from Spider Venom Compound

2-Aminopentanamide hydrochloride, specifically referred to as 2-amino-5-ureidopentanamide (FrPbAII) derived from Parawixia bistriata spider venom, has been identified as a neuroprotective compound. It inhibits synaptosomal GABA uptake in a dose-dependent manner and shows selectivity for GABA and glycine transporters, with minimal impact on monoamines or glutamate transporters. Notably, it can cross the blood-retina barrier and protect retinal layers under ischemic conditions, suggesting potential applications in neuropharmacology and therapeutic developments (Beleboni et al., 2006).

Antiviral Activity

Subheading: Potential in Treating Viral Infections

Research on similar compounds, such as hydroxychloroquine which shares a mechanism of action with chloroquine, has shown promise in treating viral infections. Although not directly linked to this compound, this research highlights the potential of related compounds in antiviral applications, especially in light of the COVID-19 pandemic. These studies emphasize the importance of exploring the antiviral properties of similar compounds (Yao et al., 2020).

Role in HIV Protease Inhibition

Subheading: Inhibiting HIV Protease

Compounds with a structure similar to this compound have been used in developing HIV protease inhibitors. For example, L-735,524, a compound with a hydroxylaminepentanamide transition state isostere, has shown potent inhibition of HIV protease. It represents the potential of such compounds in creating effective treatments for HIV, highlighting the broader therapeutic applications of related chemical structures (Dorsey et al., 1994).

Synthesis of Heterocycles

Subheading: Synthesizing New Heterocycles

The compound's derivative, 2-Amino-1,1,3-tricyano-3-bromopropene (a variation of this compound), has been used in the synthesis of new heterocyclic compounds such as pyridazine, oxazine, and pyrrolo[1,2‐a]quinazoline derivatives. These derivatives have important implications in various fields of chemistry and pharmacology, illustrating the versatility of this compound in synthesizing diverse chemical structures (El‐Din, 2003).

Analgesic Effects

Subheading: Reduction of Visceral Pain

A study on gabapentin, a derivative of GABA and structurally related to this compound, showed significant reduction in acetic acid–induced visceral pain in rats. This suggests potential analgesic applications of related compounds in managing pain, especially visceral pain. The study also indicated suppression of noxious-evoked release of excitatory amino acids in the spinal cord, a mechanism that could be relevant for other similar compounds (Feng, Cui, & Willis, 2003).

Antiepileptic Potential

Subheading: Inhibiting Seizures in Epilepsy

Parawixin2, another compound related to this compound, has been shown to inhibit seizures in rats induced by pentylenetetrazole, suggesting its potential as a novel antiepileptic drug. This finding underlines the possibility of using similar compounds in the treatment of epilepsy and related seizure disorders (Gelfuso et al., 2013).

作用機序

Target of Action

2-Aminopentanamide hydrochloride, also known as Aminopentamide, primarily targets the smooth muscle cells . It acts as a cholinergic blocking agent, similar to atropine . The compound’s primary role is to inhibit the action of acetylcholine, a neurotransmitter that transmits signals in the nervous system.

Mode of Action

The compound interacts with its targets by blocking the action of acetylcholine . This results in the relaxation of smooth muscle cells, reducing spasms and contractions .

Biochemical Pathways

Given its role as a cholinergic blocking agent, it likely impacts pathways involving acetylcholine and its receptors . The downstream effects of this interaction can include reduced muscle spasms and contractions .

Result of Action

The primary result of this compound’s action is the reduction of muscle spasms and contractions . This can alleviate symptoms in conditions characterized by such spasms, such as acute abdominal visceral spasm, pylorospasm, or hypertrophic gastritis .

特性

IUPAC Name |

2-aminopentanamide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O.ClH/c1-2-3-4(6)5(7)8;/h4H,2-3,6H2,1H3,(H2,7,8);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKHOLEXUVFOVRH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C(=O)N)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 3-[(1E)-3-ethoxy-2-methyl-3-oxoprop-1-en-1-yl]-2,2-dimethylcyclopropane-1-carboxylate](/img/structure/B3332845.png)

-1,2-cyclohexanediamine](/img/structure/B3332892.png)

![2-(5-Oxo-5,6-dihydroimidazo[2,1-b]thiazol-3-yl)acetic acid](/img/structure/B3332928.png)